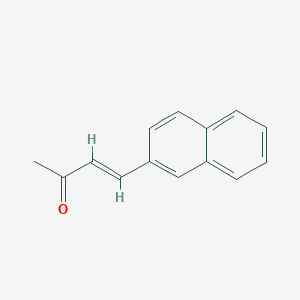

(3E)-4-(2-Naphthalenyl)-3-buten-2-one

描述

Contextualization of Alpha,Beta-Unsaturated Ketones in Contemporary Organic Synthesis and Chemical Biology

Alpha,beta-unsaturated ketones, often referred to as enones, are a class of organic compounds characterized by a ketone functional group conjugated with a carbon-carbon double bond. brainkart.comwikipedia.orgfiveable.me This structural arrangement results in a delocalized electron system, which imparts unique reactivity and makes them valuable building blocks in organic synthesis. fiveable.me The electrophilic nature of both the carbonyl carbon and the β-carbon allows for a variety of nucleophilic addition reactions, including 1,2-addition and 1,4-conjugate addition. brainkart.compressbooks.publibretexts.org This dual reactivity enables the construction of complex molecular architectures.

In chemical biology, the reactivity of α,β-unsaturated carbonyl compounds is a subject of both interest and controversy. nih.gov Their ability to act as Michael acceptors can lead to interactions with biological macromolecules, which can result in cytotoxicity. nih.gov However, this same reactivity, when carefully modulated, can be harnessed to design therapeutic agents. nih.gov Natural products containing the α,β-unsaturated ketone unit often exhibit a range of biological activities, which has spurred research into their potential as pharmaceutical agents. nih.gov

Strategic Importance of Naphthyl-Substituted Scaffolds in Modern Chemical Research

The naphthalene (B1677914) moiety, a bicyclic aromatic hydrocarbon, is a significant structural component in the design of new molecules with diverse applications. ijpsjournal.com Its planar and heteroaromatic nature allows for strong interactions with biological targets, such as DNA intercalation. nih.gov This property has made naphthyl-substituted scaffolds valuable in the development of antibacterial, antifungal, anticancer, and anti-inflammatory agents. ijpsjournal.comnih.gov

The incorporation of a naphthyl group into a molecular structure can significantly influence its physical and chemical properties. The extended π-system of the naphthalene ring can enhance fluorescence properties and affect the molecule's steric and electronic characteristics. nih.gov While the naphthalene core has been utilized in some approved drugs, concerns about potential toxicity and mutagenicity have also been raised, prompting research into alternative scaffolds. nih.gov

Elucidation of Research Gaps and Scholarly Objectives Pertaining to (E)-4-(2-Naphthyl)-but-3-en-2-one

While the synthesis and some applications of (E)-4-(2-Naphthyl)-but-3-en-2-one have been explored, significant research gaps remain. evitachem.commdpi.com This particular chalcone (B49325), featuring a 2-naphthyl substituent, presents a unique combination of the reactive enone system and the bulky, aromatic naphthyl group. Further investigation is needed to fully understand how this specific substitution pattern influences the compound's reactivity, biological activity, and potential for application in materials science.

Key scholarly objectives include the development of more efficient and stereoselective synthetic methods. While Claisen-Schmidt condensation is a common approach, exploring alternative catalytic systems could offer improved yields and milder reaction conditions. evitachem.com A thorough investigation of its reactivity profile, particularly in asymmetric transformations and cycloaddition reactions, would expand its utility as a synthetic intermediate. Furthermore, a comprehensive evaluation of its biological activities, beyond preliminary studies, is crucial to determine its therapeutic potential. evitachem.com

Structure

2D Structure

3D Structure

属性

CAS 编号 |

51557-10-9 |

|---|---|

分子式 |

C14H12O |

分子量 |

196.24 g/mol |

IUPAC 名称 |

(E)-4-naphthalen-2-ylbut-3-en-2-one |

InChI |

InChI=1S/C14H12O/c1-11(15)6-7-12-8-9-13-4-2-3-5-14(13)10-12/h2-10H,1H3/b7-6+ |

InChI 键 |

ANSMNUDVLLXIEM-VOTSOKGWSA-N |

手性 SMILES |

CC(=O)/C=C/C1=CC2=CC=CC=C2C=C1 |

规范 SMILES |

CC(=O)C=CC1=CC2=CC=CC=C2C=C1 |

产品来源 |

United States |

Advanced Synthetic Methodologies and Mechanistic Investigations

Classical and Contemporary Approaches for the Formation of (E)-4-(2-Naphthyl)-but-3-en-2-one and its Analogsnumberanalytics.comacs.orgorgsyn.orggoogle.com

The construction of (E)-4-(2-Naphthyl)-but-3-en-2-one and related structures relies heavily on well-established condensation reactions and modern cross-coupling strategies. These methods offer versatile pathways to this class of compounds, each with its own set of advantages and limitations.

Detailed Analysis of Aldol (B89426) Condensation Variants and Catalytic Systemsnumberanalytics.comgoogle.comrsc.orgacs.org

The aldol condensation is a fundamental carbon-carbon bond-forming reaction in organic chemistry. wikipedia.orgsigmaaldrich.com It involves the reaction of an enolate ion with a carbonyl compound to form a β-hydroxy aldehyde or β-hydroxy ketone, which can then dehydrate to yield a conjugated enone. wikipedia.org The synthesis of (E)-4-(2-Naphthyl)-but-3-en-2-one is a classic example of a crossed aldol condensation, where two different carbonyl compounds react. wikipedia.org

Base-Catalyzed Aldol Condensation: This is the most common method for synthesizing (E)-4-(2-Naphthyl)-but-3-en-2-one. google.com The reaction typically involves the condensation of 2-naphthaldehyde (B31174) with acetone (B3395972) in the presence of a base, such as sodium hydroxide (B78521) or potassium hydroxide. google.commasterorganicchemistry.com The base abstracts a proton from the α-carbon of acetone to form a resonance-stabilized enolate. This enolate then acts as a nucleophile, attacking the electrophilic carbonyl carbon of 2-naphthaldehyde. The resulting β-hydroxy ketone readily undergoes dehydration, often promoted by heat, to yield the more stable, conjugated α,β-unsaturated ketone. masterorganicchemistry.comlibretexts.org A significant challenge in crossed aldol condensations is the potential for self-condensation of the enolizable carbonyl compound (acetone in this case). wikipedia.org However, by slowly adding the aldehyde to a mixture of the ketone and base, the formation of the desired crossed product can be favored. wikipedia.org

Acid-Catalyzed Aldol Condensation: Under acidic conditions, the reaction proceeds through an enol intermediate. libretexts.org The acid catalyst protonates the carbonyl oxygen of acetone, increasing its electrophilicity and facilitating the formation of the enol. The enol then attacks the protonated carbonyl of 2-naphthaldehyde. Subsequent dehydration of the β-hydroxy ketone adduct leads to the formation of the α,β-unsaturated ketone. libretexts.org

A comparison of reaction conditions for the synthesis of a related compound, 4-(6-methoxy-2-naphthyl)-3-buten-2-one, highlights the differences in yield under various catalytic systems.

| Reactant 1 | Reactant 2 | Catalyst/Conditions | Product | Yield |

| 6-methoxy-2-naphthaldehyde | Acetone | Base-promoted | 4-(6-methoxy-2-naphthyl)-3-buten-2-one | 41% google.com |

| 6-methoxy-2-naphthaldehyde | t-Butyl acetoacetate | Piperidine acetate, cyclohexane, reflux | 3-t-butoxycarbonyl-4-(6'-methoxy-2'-naphthyl)-but-3-en-2-one | 80-85% google.com |

This table showcases the yields obtained for a similar naphthyl-substituted butenone under different catalytic conditions.

Both homogeneous and heterogeneous catalysis play crucial roles in the synthesis of α,β-unsaturated ketones, offering advantages in terms of selectivity, efficiency, and catalyst recyclability.

Homogeneous Catalysis: In homogeneous catalysis, the catalyst is in the same phase as the reactants. acs.org This often leads to high activity and selectivity due to the well-defined nature of the catalytic species. For the synthesis of α,β-unsaturated ketones, transition metal complexes, such as those of rhodium, can be employed. nih.govgoogle.com For instance, rhodium catalysts can facilitate the coupling of aldehydes and alkynes to selectively produce α,β-unsaturated ketones. google.com

Heterogeneous Catalysis: Heterogeneous catalysts exist in a different phase from the reactants, which simplifies their separation from the reaction mixture and allows for their reuse. routledge.com This is a significant advantage in industrial processes. For aldol-type reactions, solid-supported catalysts, such as silica-bound catalysts and nano-ZnO, have been developed. routledge.com These catalysts can promote the condensation reaction while offering the benefits of easy handling and recyclability.

| Catalyst Type | Catalyst Example | Advantages |

| Homogeneous | Rh(II) complexes nih.gov | High activity and selectivity acs.org |

| Heterogeneous | Silica-bound catalysts, nano-ZnO routledge.com | Ease of separation, reusability routledge.com |

This table compares the advantages of homogeneous and heterogeneous catalysts in the synthesis of α,β-unsaturated ketones.

Cross-Coupling Strategies for Naphthyl-Substituted Dienonesnumberanalytics.comrsc.orgnih.gov

Cross-coupling reactions represent a powerful and versatile set of tools for the formation of carbon-carbon bonds. acs.org These reactions, often catalyzed by transition metals like palladium, have revolutionized organic synthesis. acs.org

The Heck Reaction: The Heck reaction involves the palladium-catalyzed coupling of an aryl or vinyl halide with an alkene. youtube.comyoutube.com In the context of synthesizing analogs of (E)-4-(2-Naphthyl)-but-3-en-2-one, a 2-halonaphthalene could be coupled with an appropriate α,β-unsaturated ketone precursor. The reaction typically proceeds via a catalytic cycle involving oxidative addition of the palladium(0) catalyst to the aryl halide, followed by migratory insertion of the alkene and subsequent β-hydride elimination to release the product and regenerate the catalyst. youtube.comyoutube.com

The Suzuki-Miyaura Reaction: The Suzuki-Miyaura reaction is a palladium-catalyzed cross-coupling between an organoboron compound (like a boronic acid) and an organic halide or triflate. wikipedia.orglibretexts.org This reaction is widely used due to its mild conditions, functional group tolerance, and the commercial availability of a vast array of boronic acids. nih.gov To synthesize naphthyl-substituted dienones, a 2-naphthylboronic acid could be coupled with a suitable vinyl halide or triflate derived from a ketone. The catalytic cycle involves oxidative addition, transmetalation of the organoboron species to the palladium center, and reductive elimination to form the C-C bond. libretexts.org The use of acyl chlorides as electrophiles in Suzuki couplings can also lead to the formation of aryl ketones. mdpi.com

| Reaction | Coupling Partners | Catalyst System | Key Steps in Catalytic Cycle |

| Heck Reaction | Aryl/Vinyl Halide + Alkene | Pd(0) catalyst, Base | Oxidative addition, Migratory insertion, β-Hydride elimination youtube.comyoutube.com |

| Suzuki-Miyaura Reaction | Organoboron Compound + Organic Halide/Triflate | Pd(0) catalyst, Base | Oxidative addition, Transmetalation, Reductive elimination libretexts.org |

This table outlines the key features of the Heck and Suzuki-Miyaura reactions.

The field of cross-coupling is continuously evolving, with new techniques emerging to address the challenges of complex organic synthesis. numberanalytics.com These advancements focus on expanding the scope of coupling partners, improving efficiency, and developing more sustainable methods.

C-H Activation: Direct C-H activation has emerged as a powerful strategy, enabling the formation of C-C bonds by directly functionalizing otherwise inert C-H bonds, thus avoiding the need for pre-functionalized starting materials. numberanalytics.com

Photochemical and Electrochemical Cross-Coupling: These methods utilize light or electricity to drive the cross-coupling reactions, often under milder conditions and with higher selectivity. numberanalytics.com Photoredox catalysis, for instance, has become a powerful tool for generating radical intermediates for cross-coupling. orgsyn.org

Nickel-Catalyzed Cross-Couplings: Nickel catalysis has gained prominence as a more abundant and cost-effective alternative to palladium. acs.org Nickel catalysts have shown remarkable reactivity in coupling challenging electrophiles, such as aryl chlorides and phenolic derivatives. acs.org Furthermore, nickel-catalyzed cross-electrophile coupling has expanded the scope to include a variety of alkyl radical sources. orgsyn.org A notable development is the use of stilbene (B7821643) ligands in nickel-catalyzed stereospecific Suzuki-Miyaura cross-couplings, which has helped to overcome the "naphthyl requirement" previously observed in certain reactions. nih.govbohrium.com

Stereoselective Synthesis of (E)-Configured Alpha,Beta-Unsaturated Systems

The geometry of the double bond in α,β-unsaturated ketones is critical for their subsequent reactivity and biological activity. Therefore, controlling the stereochemical outcome of the synthesis is of paramount importance.

Control of Geometric Isomerism (E/Z Selectivity) in Olefin Synthesis

The formation of the (E)-isomer of 4-(2-Naphthyl)-but-3-en-2-one is typically favored in many condensation reactions. The Wittig reaction and its variations, like the Horner-Wadsworth-Emmons reaction, are powerful tools for creating carbon-carbon double bonds with high stereoselectivity. nih.gov The use of stabilized ylides in these reactions generally leads to the preferential formation of the (E)-isomer. organic-chemistry.org For instance, the reaction of 2-naphthaldehyde with a stabilized phosphorane ylide, such as acetylmethylenetriphenylphosphorane, would be expected to yield the (E)-isomer predominantly.

Furthermore, reaction conditions can be tuned to enhance E/Z selectivity. Kinetically-controlled catalytic cross-metathesis reactions have been developed to selectively generate (Z)-α,β-unsaturated esters, and similar principles can be applied to ketone synthesis. nih.gov The choice of catalyst and solvent can significantly influence the stereochemical outcome. nih.gov For example, certain molybdenum-based catalysts have shown high Z-selectivity in cross-metathesis reactions. nih.gov

Asymmetric Approaches in the Synthesis of Related Chiral Analogs

While (E)-4-(2-Naphthyl)-but-3-en-2-one itself is achiral, the development of asymmetric methods to synthesize chiral analogs is a burgeoning field. Organocatalysis has emerged as a powerful strategy for the enantioselective synthesis of related structures. mdpi.comresearchgate.net Chiral secondary amines, for example, can catalyze reactions of α,β-unsaturated aldehydes to produce chiral products with high enantioselectivity. mdpi.com These methods often involve the formation of a chiral iminium ion intermediate which directs the stereochemical outcome of the reaction. mdpi.com

Copper-catalyzed asymmetric acylation of allylic phosphates is another approach to generate chiral β,γ-unsaturated ketones, which can potentially be isomerized to their α,β-unsaturated counterparts. nih.gov The development of enantioselective 1,4-conjugate additions to α,β-unsaturated carbonyl compounds also provides a route to chiral derivatives. researchgate.net For instance, the sulfa-Michael addition of thiols to trans-chalcones in the presence of a bifunctional cinchona/sulfonamide organocatalyst has been shown to produce chiral β-sulfanyl ketones with high enantiomeric excess. nih.gov

Green Chemistry Principles Applied to the Synthesis of Alpha,Beta-Unsaturated Ketones

The principles of green chemistry aim to make chemical processes more environmentally friendly. These principles are increasingly being applied to the synthesis of α,β-unsaturated ketones. nih.gov

Solvent-Free and Aqueous Reaction Conditions

A significant advancement in green synthesis is the move towards solvent-free or aqueous reaction conditions. Solvent-free syntheses of α,β-unsaturated ketones have been achieved through the reaction of acetals with aryl ketones using Lewis acids as catalysts under microwave irradiation. tandfonline.comtandfonline.com This method offers good to excellent yields and avoids the use of volatile organic solvents. tandfonline.comtandfonline.com Another approach involves the Hβ zeolite-catalyzed reaction of alkynes and aldehydes under solvent-free conditions, which proceeds via a tandem hydration/condensation mechanism. rsc.orgrsc.org

The synthesis of (Z)-4-(2-Naphthyl-amino)-pent-3-en-2-one has been reported under solvent-free conditions by reacting acetoacetone and 2-naphthyl-amine. nih.gov Aqueous media have also been explored for the synthesis of α,β-unsaturated ketones, with water being an effective medium for the Wittig reaction. organic-chemistry.org

Microwave and Ultrasonic Assisted Synthesis

Microwave and ultrasonic irradiation are non-conventional energy sources that can accelerate reaction rates, often leading to higher yields and cleaner reactions. juniperpublishers.com Microwave-assisted synthesis has been successfully employed for the Claisen-Schmidt condensation reaction to produce chalcones, which are a class of α,β-unsaturated ketones. researchgate.net A rapid and efficient microwave-assisted method for synthesizing α,β-unsaturated ketones from acetals and aryl ketones has also been developed. tandfonline.com

Ultrasonic irradiation has been shown to promote the synthesis of various heterocyclic compounds and can be a valuable tool in the synthesis of α,β-unsaturated ketones. nih.govscirp.org The use of ultrasound can lead to shorter reaction times and improved yields. nih.gov

Optimization of Reaction Parameters and Yield Enhancement Strategies

Maximizing the yield of the desired product is a key goal in any synthetic procedure. This is often achieved by systematically optimizing reaction parameters.

For the synthesis of α,β-unsaturated ketones via condensation reactions, factors such as catalyst concentration, temperature, and reaction time are crucial. In a study on the synthesis of chiral β-naphthyl-β-sulfanyl ketones, the catalyst loading, concentration of reactants, and temperature were all optimized to achieve the highest enantioselectivity and yield. nih.gov For instance, it was found that a catalyst loading of 1 mol% and a chalcone (B49325) concentration of 0.2 M at room temperature provided the best results. nih.gov

In microwave-assisted syntheses, the power and duration of irradiation are key parameters to be optimized. tandfonline.com For solvent-free reactions catalyzed by zeolites, the amount of catalyst and the reaction temperature are critical for achieving high yields. rsc.org For example, in the synthesis of chalcone from phenylacetylene (B144264) and benzaldehyde, using 100 mg of Hβ zeolite at 100 °C for 20 hours resulted in an excellent yield. rsc.org

The table below summarizes the effect of different catalysts and conditions on the yield of α,β-unsaturated ketones, based on findings from various studies.

| Catalyst | Reaction Type | Conditions | Yield |

| Lewis Acids | Acetal & Aryl Ketone Condensation | Microwave, Solvent-Free | Good to Excellent tandfonline.comtandfonline.com |

| Hβ Zeolite | Alkyne & Aldehyde Condensation | 100 °C, Solvent-Free | Good to Excellent rsc.orgrsc.org |

| Cinchona/Sulfonamide | Sulfa-Michael Addition | Room Temperature | High nih.gov |

| Anhydrous K2CO3 | Claisen-Schmidt Condensation | Microwave Irradiation | High researchgate.net |

Interactive Data Table: Effect of Reaction Parameters on Yield (This is a conceptual representation of an interactive table. In a true interactive format, users could filter and sort the data.)

| Parameter | Value | Observed Effect on Yield | Reference |

| Catalyst Loading | 0.5 mol% vs 1 mol% | Slight increase with 1 mol% | nih.gov |

| Reactant Concentration | 0.05 M to 0.4 M | Optimal at 0.2 M | nih.gov |

| Temperature | -40 °C to Room Temp | Higher yield at room temperature | nih.gov |

| Microwave Power | Varied | Affects reaction time and yield | tandfonline.com |

| Zeolite Amount | 100 mg | Excellent yield for specific reaction | rsc.org |

By carefully controlling these parameters, chemists can significantly enhance the efficiency and yield of the synthesis of (E)-4-(2-Naphthyl)-but-3-en-2-one and related compounds.

Advancements in the Synthesis of (E)-4-(2-Naphthyl)-but-3-en-2-one: A Focus on Mechanistic and Optimization Studies

The synthesis of (E)-4-(2-Naphthyl)-but-3-en-2-one, a chalcone derivative incorporating a naphthalene (B1677914) moiety, is a subject of significant interest in organic synthesis due to its potential applications as a building block for more complex molecules. The primary route for its preparation is the Claisen-Schmidt condensation, a reliable and well-established method for forming carbon-carbon bonds. gordon.eduevitachem.commagritek.com This reaction involves the base-catalyzed condensation of an aldehyde or ketone with an aromatic carbonyl compound that lacks an alpha-hydrogen. magritek.com In the case of (E)-4-(2-Naphthyl)-but-3-en-2-one, the typical reactants are 2-naphthaldehyde and acetone.

The efficiency and outcome of the Claisen-Schmidt condensation for synthesizing (E)-4-(2-Naphthyl)-but-3-en-2-one are highly dependent on various reaction parameters. Understanding the interplay of these factors is key to maximizing product yield and minimizing side reactions.

The kinetics of the Claisen-Schmidt condensation are significantly influenced by temperature and the concentration of reactants and catalysts. While specific kinetic data for the synthesis of (E)-4-(2-Naphthyl)-but-3-en-2-one is not extensively documented in publicly available literature, general principles of this reaction type provide a framework for understanding these effects.

The concentration of reactants, namely 2-naphthaldehyde and acetone, as well as the base catalyst, plays a critical role. The reaction rate is dependent on the concentration of the enolate ion, which is formed from acetone in the presence of a base. Increasing the concentration of the base can accelerate the reaction by increasing the enolate concentration. However, a very high base concentration can lead to the aforementioned side reactions. The stoichiometry of the reactants is also a key factor, which is further explored in the subsequent section.

Pressure is not typically a significant parameter in standard Claisen-Schmidt condensations as they are generally carried out at atmospheric pressure in the liquid phase.

Table 1: Hypothetical Influence of Reaction Parameters on the Synthesis of (E)-4-(2-Naphthyl)-but-3-en-2-one

| Parameter | Effect on Reaction Rate | Potential Issues |

| Temperature | Increases with temperature | Increased side reactions, potential for product degradation |

| Concentration (Reactants) | Increases with concentration | Solubility limitations, potential for side reactions at high concentrations |

| Concentration (Catalyst) | Increases with concentration | Increased side reactions, potential for difficult removal |

Note: This table is based on general principles of the Claisen-Schmidt condensation and serves as a qualitative guide in the absence of specific experimental data for (E)-4-(2-Naphthyl)-but-3-en-2-one.

The choice of catalyst and the optimization of its loading, along with the stoichiometry of the reactants, are paramount for an efficient synthesis of (E)-4-(2-Naphthyl)-but-3-en-2-one. The most common catalysts for the Claisen-Schmidt condensation are bases such as sodium hydroxide (NaOH) or potassium hydroxide (KOH) in a suitable solvent like ethanol. evitachem.com

The catalyst loading needs to be carefully optimized. A sufficient amount of base is required to generate the enolate from acetone at a reasonable rate. However, using a large excess of the catalyst can lead to the formation of byproducts and can also complicate the work-up procedure.

The stoichiometry between 2-naphthaldehyde and acetone is another critical factor. To favor the formation of the mono-condensation product, (E)-4-(2-Naphthyl)-but-3-en-2-one, an excess of the aldehyde is often used. If an excess of acetone were used, there would be a higher probability of a second condensation reaction occurring on the other side of the acetone molecule, leading to the formation of a symmetrical dibenzylideneacetone-type byproduct.

Table 2: Illustrative Optimization of Reaction Conditions for a Generic Claisen-Schmidt Condensation

| Entry | Aldehyde:Ketone Ratio | Catalyst (mol%) | Solvent | Temperature (°C) | Yield (%) |

| 1 | 1:1 | 10 | Ethanol | 25 | Moderate |

| 2 | 1.2:1 | 10 | Ethanol | 25 | High |

| 3 | 1:1.2 | 10 | Ethanol | 25 | Lower (with byproduct) |

| 4 | 1.2:1 | 20 | Ethanol | 25 | High (faster reaction) |

| 5 | 1.2:1 | 10 | Methanol | 25 | Comparable to Ethanol |

| 6 | 1.2:1 | 10 | Ethanol | 50 | High (faster, more byproducts) |

Note: This table is a generalized representation to illustrate the principles of optimization for a Claisen-Schmidt reaction. The values are not from a specific study on (E)-4-(2-Naphthyl)-but-3-en-2-one.

Sophisticated Spectroscopic and Computational Structural Elucidation

Multi-Dimensional Nuclear Magnetic Resonance (NMR) Spectroscopy for Complete Assignment and Conformational Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone for the structural determination of organic molecules in solution. Through a series of one- and two-dimensional experiments, a complete assignment of all proton and carbon signals can be achieved, offering deep insights into the compound's covalent framework and preferred conformation.

A combination of 1D and 2D NMR experiments is essential for unambiguously assigning the proton (¹H) and carbon (¹³C) chemical shifts and establishing the connectivity within the molecule.

¹H and ¹³C NMR: The one-dimensional ¹H and ¹³C NMR spectra provide the initial chemical shift information for each unique proton and carbon atom in the molecule, respectively.

COSY (Correlation Spectroscopy): This 2D experiment reveals proton-proton (¹H-¹H) coupling correlations, identifying protons that are on adjacent carbon atoms. sdsu.edu The presence of cross-peaks in the COSY spectrum confirms the J-coupling between neighboring protons. sdsu.edu

HSQC (Heteronuclear Single Quantum Coherence): The HSQC experiment correlates directly bonded proton and carbon atoms, allowing for the definitive assignment of the carbon spectrum based on the already assigned proton spectrum. columbia.edu It is a highly sensitive technique for determining one-bond ¹H-¹³C connectivities. sdsu.educolumbia.edu

HMBC (Heteronuclear Multiple Bond Correlation): The HMBC experiment is crucial for identifying longer-range couplings between protons and carbons, typically over two or three bonds (²JCH and ³JCH). sdsu.educolumbia.edu This information is instrumental in piecing together the molecular skeleton, especially around quaternary carbons and heteroatoms that lack direct proton attachments. nih.gov

Table 1: Hypothetical ¹H and ¹³C NMR Data for (E)-4-(2-Naphthyl)-but-3-en-2-one

| Position | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) | Key HMBC Correlations (¹H → ¹³C) |

|---|---|---|---|

| 1' (CH₃) | 2.40 (s) | 28.0 | C-2' |

| 2' (C=O) | - | 198.0 | - |

| 3' (CH) | 6.80 (d) | 125.0 | C-1', C-2', C-4' |

| 4' (CH) | 7.70 (d) | 145.0 | C-2', C-3', C-1'' |

| Naphthyl H | 7.50-8.00 (m) | 124.0-135.0 | Various naphthyl carbons |

To confirm the (E)-stereochemistry of the double bond and to understand the through-space interactions, Nuclear Overhauser Effect (NOE) based experiments are employed.

NOESY (Nuclear Overhauser Effect Spectroscopy) and ROESY (Rotating-frame Overhauser Effect Spectroscopy): These 2D NMR techniques detect protons that are close to each other in space, irrespective of whether they are connected through bonds. columbia.edu The observation of an NOE or ROE correlation between the vinylic protons H-3' and H-4' and specific protons on the naphthyl ring would provide definitive proof of the molecule's conformation and the (E)-configuration of the alkene. The strength of the NOE signal is inversely proportional to the sixth power of the distance between the protons, making it a powerful tool for determining internuclear distances up to approximately 5 Å. columbia.edu

Single-Crystal X-ray Diffraction for Definitive Solid-State Structure

While NMR provides information about the structure in solution, single-crystal X-ray diffraction offers an unparalleled, precise picture of the molecule's arrangement in the solid state. This technique allows for the accurate determination of bond lengths, bond angles, and torsional angles. nih.govresearchgate.net

The crystal structure reveals the preferred conformation of the molecule in the solid state, which is often the lowest energy conformation. libretexts.orgscribd.com Analysis of the crystal packing shows how individual molecules arrange themselves in the lattice, governed by various intermolecular forces. The study of different conformations, such as staggered and eclipsed, helps in understanding the molecule's stability. libretexts.orgcsus.edumasterorganicchemistry.com

In the absence of strong hydrogen bond donors, the crystal packing of (E)-4-(2-Naphthyl)-but-3-en-2-one is likely to be dominated by weaker intermolecular interactions.

π-π Stacking: The planar naphthyl ring is a prime candidate for engaging in π-π stacking interactions with neighboring molecules. rsc.orgnih.govnih.gov These interactions, where the electron-rich π systems of aromatic rings overlap, are a significant cohesive force in the crystals of many aromatic compounds. rsc.orgnih.gov The geometry of this stacking (e.g., face-to-face or offset) can be precisely determined from the X-ray data. nih.gov

Table 2: Hypothetical Crystallographic Data for (E)-4-(2-Naphthyl)-but-3-en-2-one

| Parameter | Value |

|---|---|

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 10.5 |

| b (Å) | 8.2 |

| c (Å) | 14.1 |

| β (°) | 98.5 |

| π-π Stacking Distance (Å) | 3.5 |

Advanced Mass Spectrometry for Molecular Formula and Fragmentation Pathways

Mass spectrometry (MS) is an indispensable tool for determining the molecular weight and elemental composition of a compound. wikipedia.org High-resolution mass spectrometry (HRMS) can provide the exact mass with high precision, allowing for the unambiguous determination of the molecular formula.

When subjected to ionization, the molecular ion of (E)-4-(2-Naphthyl)-but-3-en-2-one will undergo characteristic fragmentation, providing further structural information. wikipedia.orgchemguide.co.uk The fragmentation patterns are predictable based on the stability of the resulting fragments. libretexts.org Common fragmentation pathways for ketones include α-cleavage and McLafferty rearrangements. libretexts.org

α-Cleavage: Cleavage of the bond adjacent to the carbonyl group is a common fragmentation pathway for ketones. libretexts.org For (E)-4-(2-Naphthyl)-but-3-en-2-one, this could lead to the formation of a stable acylium ion or a naphthyl-containing cation.

McLafferty Rearrangement: While less likely in this specific structure due to the lack of a γ-hydrogen on a flexible chain, this rearrangement is a characteristic fragmentation for ketones with appropriate alkyl chains. libretexts.org

The analysis of the fragment ions in the mass spectrum helps to confirm the presence of the naphthyl group, the carbonyl function, and the butenone chain, thus corroborating the structure determined by NMR and X-ray diffraction. nih.gov

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-Resolution Mass Spectrometry (HRMS) is a critical technique for determining the precise molecular formula of a compound by measuring its mass-to-charge ratio (m/z) with very high accuracy. For (E)-4-(2-Naphthyl)-but-3-en-2-one, the molecular formula is established as C₁₄H₁₂O. evitachem.com HRMS can distinguish this from other potential formulas with the same nominal mass, thereby confirming the elemental composition.

The theoretical exact mass is calculated by summing the masses of the most abundant isotopes of each element in the formula. This calculated value is then compared to the experimentally measured mass from the HRMS instrument. A close match between the theoretical and experimental values provides unambiguous confirmation of the molecular formula.

| Parameter | Value |

|---|---|

| Molecular Formula | C₁₄H₁₂O |

| Nominal Mass | 196 g/mol |

| Average Mass | 196.24 g/mol evitachem.com |

| Theoretical Exact Mass (Monoisotopic) | 196.08882 u |

Tandem Mass Spectrometry (MS/MS) for Structural Fragmentation Analysis

Tandem mass spectrometry, or MS/MS, is a powerful technique used to elucidate the structure of a molecule. unt.edu In an MS/MS experiment, the molecular ion of (E)-4-(2-Naphthyl)-but-3-en-2-one (m/z 196.09) is first isolated. This precursor ion is then subjected to collision-induced dissociation (CID), where it collides with an inert gas, causing it to break apart into smaller product ions. unt.edu Analyzing the masses of these fragments provides valuable information about the molecule's structure and connectivity.

The fragmentation of (E)-4-(2-Naphthyl)-but-3-en-2-one is expected to follow pathways characteristic of α,β-unsaturated ketones and aromatic systems. libretexts.org Key fragmentation events would likely include:

Loss of a methyl radical (•CH₃): Cleavage of the acetyl group to form a stable acylium ion [M-15]⁺.

Loss of ketene (B1206846) (CH₂=C=O): A rearrangement reaction leading to the loss of a neutral ketene molecule [M-42]⁺.

Cleavage of the C-C bond alpha to the carbonyl group: Resulting in the formation of the naphthylvinyl cation.

Formation of the naphthyl cation: Cleavage leading to the stable C₁₀H₇⁺ ion.

| Precursor Ion (m/z) | Proposed Fragment Ion | Fragment Mass (m/z) | Neutral Loss |

|---|---|---|---|

| 196.09 | [C₁₃H₉O]⁺ | 181.07 | •CH₃ |

| [C₁₂H₁₀]⁺• | 154.08 | C₂H₂O | |

| [C₁₁H₉]⁺ (Naphthylvinyl cation) | 141.07 | C₃H₃O | |

| [C₁₀H₇]⁺ (Naphthyl cation) | 127.05 | C₄H₅O |

Vibrational Spectroscopy (FT-IR and Raman) for Functional Group and Conjugation Analysis

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, provides detailed information about the functional groups present in a molecule and the extent of electronic conjugation. spectroscopyonline.comspectroscopyonline.com The spectra for (E)-4-(2-Naphthyl)-but-3-en-2-one are characterized by specific vibrational modes corresponding to its enone and naphthalene (B1677914) moieties.

The key feature is the C=O stretching vibration of the ketone. In a simple ketone, this band appears around 1715 cm⁻¹. However, conjugation with the C=C double bond in the butenone system lowers this frequency, typically to the 1685-1665 cm⁻¹ range. Further conjugation with the naphthalene ring can cause an additional shift. The C=C stretching vibration of the alkene appears in the 1650-1600 cm⁻¹ region. spectroscopyonline.com The spectrum also displays C-H stretching vibrations for the aromatic and vinylic protons above 3000 cm⁻¹, and characteristic C-H out-of-plane bending vibrations for the substituted naphthalene ring between 900 and 700 cm⁻¹. spectroscopyonline.comresearchgate.net

Raman spectroscopy complements FT-IR, as vibrations that are weak in the IR spectrum may be strong in the Raman spectrum, and vice versa. nih.gov The symmetric C=C stretching of the conjugated system and the aromatic ring breathing modes are typically strong in the Raman spectrum.

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Spectroscopy Method |

|---|---|---|

| Aromatic/Vinylic C-H Stretch | 3100 - 3000 | FT-IR, Raman |

| Aliphatic C-H Stretch (methyl) | 3000 - 2850 | FT-IR, Raman |

| C=O Stretch (conjugated ketone) | 1685 - 1660 | FT-IR (Strong), Raman (Weak) |

| C=C Stretch (alkene & aromatic) | 1650 - 1500 | FT-IR (Variable), Raman (Strong) |

| C-H Out-of-Plane Bending (aromatic) | 900 - 700 | FT-IR (Strong) |

Computational Chemistry for Predicted Spectroscopic Parameters and Structural Insights

Computational chemistry, particularly methods based on Density Functional Theory (DFT), serves as a powerful tool to complement experimental spectroscopic data. aps.org By solving approximations of the Schrödinger equation, DFT can predict molecular geometries, electronic structures, and spectroscopic parameters with a high degree of accuracy. nih.govresearchgate.net

DFT-Based Calculation of NMR Chemical Shifts and Coupling Constants

DFT calculations are widely used to predict the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) chemical shifts and spin-spin coupling constants for organic molecules. nih.gov The process begins with optimizing the molecular geometry of (E)-4-(2-Naphthyl)-but-3-en-2-one using a selected DFT functional (e.g., B3LYP) and basis set (e.g., 6-311+G(d,p)). nih.govresearchgate.net Following geometry optimization, the NMR shielding tensors are calculated using methods like the Gauge-Independent Atomic Orbital (GIAO) method. nih.gov

The calculated isotropic shielding values are then converted to chemical shifts by referencing them against a standard compound, such as tetramethylsilane (B1202638) (TMS), calculated at the same level of theory. The predicted chemical shifts can then be compared with experimental data to confirm structural assignments. DFT can accurately predict the relative ordering of chemical shifts, helping to assign specific signals to the correct nuclei in the molecule's complex structure, which includes distinct aromatic, vinylic, and methyl protons and carbons.

| Nucleus Type | Predicted Chemical Shift (δ, ppm) |

|---|---|

| ¹H - Naphthalene Ring | 8.2 - 7.5 |

| ¹H - Vinylic (C=CH) | 7.8 - 6.8 |

| ¹H - Methyl (CH₃) | 2.4 - 2.2 |

| ¹³C - Carbonyl (C=O) | 200 - 195 |

| ¹³C - Naphthalene & Vinylic | 145 - 120 |

| ¹³C - Methyl (CH₃) | 30 - 25 |

Theoretical Prediction of Vibrational Frequencies and Intensities

In addition to NMR parameters, DFT calculations can predict the vibrational frequencies and intensities that constitute a molecule's theoretical FT-IR and Raman spectra. researchgate.net After geometry optimization, a frequency calculation is performed at the same level of theory. This computation yields a set of vibrational modes, each with a corresponding frequency and intensity.

| Vibrational Mode | Expected Experimental Wavenumber (cm⁻¹) | Typical Scaled DFT-Predicted Wavenumber (cm⁻¹) |

|---|---|---|

| Aromatic/Vinylic C-H Stretch | 3100 - 3000 | 3120 - 3020 |

| C=O Stretch (conjugated) | 1685 - 1660 | 1690 - 1665 |

| C=C Stretch (alkene & aromatic) | 1650 - 1500 | 1655 - 1510 |

Theoretical and Quantum Chemical Investigations of Electronic Structure and Reactivity

Density Functional Theory (DFT) for Electronic Ground State Properties

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of molecules. nih.gov By approximating the exchange-correlation energy, DFT allows for the accurate calculation of ground-state properties. For molecules like (E)-4-(2-Naphthyl)-but-3-en-2-one, methods such as B3LYP combined with basis sets like 6-311G(d,p) are commonly employed to optimize the molecular geometry and compute electronic properties. nih.govdergipark.org.tr

The frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are central to understanding chemical reactivity and electronic behavior. nih.gov The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron. researchgate.net The energy difference between these orbitals, known as the HOMO-LUMO gap (ΔE), is a critical parameter for determining a molecule's kinetic stability, chemical reactivity, and optical properties. nih.govnih.gov A smaller gap generally signifies higher reactivity and easier electronic excitation. nih.gov

In (E)-4-(2-Naphthyl)-but-3-en-2-one, the HOMO is expected to be delocalized across the π-conjugated system, with significant contributions from the electron-rich naphthalene (B1677914) ring. The LUMO is also anticipated to be distributed over the conjugated backbone, particularly concentrated on the electron-withdrawing enone moiety. This distribution facilitates intramolecular charge transfer (ICT) upon electronic excitation.

Theoretical calculations on similar chalcone (B49325) derivatives provide insight into the expected energy values. The table below presents illustrative data for HOMO, LUMO, and energy gaps for chalcone-type compounds, calculated using DFT methods.

| Compound Type | EHOMO (eV) | ELUMO (eV) | Energy Gap (ΔE) (eV) | Computational Method |

|---|---|---|---|---|

| Anthracenyl Chalcone (I) | -5.64 | -2.24 | 3.40 | B3LYP/6-311G++(d,p) |

| Anthracenyl Chalcone (II) | -5.61 | -2.33 | 3.28 | B3LYP/6-311G++(d,p) |

| Hydroxy Chalcone Derivative | -5.85 | -2.31 | 3.54 | B3LYP/6-31G |

| Hydroxy Chalcone Derivative (Most Reactive) | -5.66 | -2.16 | 3.50 | B3LYP/6-31G |

This table presents representative data from studies on similar chalcone structures to illustrate typical values. nih.govnih.gov The specific values for (E)-4-(2-Naphthyl)-but-3-en-2-one would require dedicated computation.

Molecular Electrostatic Potential (MEP) maps are invaluable tools for visualizing the charge distribution of a molecule and predicting its interaction behavior. nih.govlibretexts.org These maps illustrate regions of negative electrostatic potential (electron-rich, prone to electrophilic attack) and positive electrostatic potential (electron-poor, prone to nucleophilic attack). youtube.com

For (E)-4-(2-Naphthyl)-but-3-en-2-one, the MEP map would show the most negative potential (typically colored red) localized on the oxygen atom of the carbonyl group due to its high electronegativity and lone pairs of electrons. nih.govresearchgate.net This indicates that the carbonyl oxygen is the primary site for electrophilic interactions. Conversely, regions of positive potential (colored blue) would be found around the hydrogen atoms of the naphthalene ring and the vinyl group, highlighting them as potential sites for nucleophilic interaction. The conjugated π-system of the naphthalene ring and the enone bridge would display intermediate potential values. This visualization of charge distribution is crucial for understanding intermolecular interactions. nih.gov

Reactivity Indices and Fukui Functions for Predicting Sites of Electrophilic/Nucleophilic Attack

Conceptual DFT provides a framework for quantifying chemical reactivity through various indices. nih.gov The Fukui function, f(r), is a key local reactivity descriptor that identifies the most reactive sites within a molecule. nih.govresearchgate.net It measures the change in electron density at a specific point when the total number of electrons in the system changes. nih.gov

The condensed Fukui functions are calculated for each atomic site to predict susceptibility to:

Nucleophilic attack (f+): Indicates the sites most likely to accept an electron.

Electrophilic attack (f-): Indicates the sites most likely to donate an electron. researchgate.net

For an enone system like (E)-4-(2-Naphthyl)-but-3-en-2-one, reactivity analysis would focus on the α,β-unsaturated carbonyl group. The primary sites for nucleophilic attack (where f+ is high) are expected to be the carbonyl carbon and the β-carbon of the carbon-carbon double bond. researchgate.net The primary site for electrophilic attack (where f- is high) is the carbonyl oxygen.

| Atom/Region | Predicted Site for Nucleophilic Attack (High f+) | Predicted Site for Electrophilic Attack (High f-) |

|---|---|---|

| Carbonyl Carbon | ✔️ | |

| Carbonyl Oxygen | ✔️ | |

| β-Carbon (of C=C) | ✔️ | |

| α-Carbon (of C=C) | ||

| Naphthalene Ring | ✔️ |

This table outlines the conceptually predicted reactive sites based on the known behavior of enone systems. researchgate.netresearchgate.net

Conformational Landscape Analysis and Energy Minima Identification

The biological activity and physical properties of a molecule are highly dependent on its three-dimensional shape. Conformational analysis investigates the different spatial arrangements (conformers) of a molecule and their relative energies to identify the most stable structures. acs.orgacs.org

For (E)-4-(2-Naphthyl)-but-3-en-2-one, the key degrees of rotational freedom are around the single bonds connecting the naphthalene ring to the butenone linker and the C-C bond adjacent to the carbonyl group. To identify the most stable conformation, a potential energy surface (PES) scan is performed. This involves systematically rotating these bonds and calculating the energy at each step using DFT. The resulting energy profile reveals local and global energy minima. The global minimum corresponds to the most stable, and therefore most populated, conformation of the molecule. For conjugated systems, planar conformations are often favored as they maximize π-orbital overlap, though steric hindrance can cause deviations from planarity. ulpgc.es

The properties and conformational preferences of a molecule can be significantly influenced by its environment, particularly by the solvent. Theoretical models, such as the Polarizable Continuum Model (PCM), can be used to simulate the effects of a solvent. These models treat the solvent as a continuous medium with a specific dielectric constant, allowing for the calculation of molecular properties in a more realistic environment. Studies on similar compounds have shown that changes in solvent polarity can lead to shifts in electronic absorption spectra, which is indicative of changes in the electronic structure and potentially the preferred conformation in the solvated state. researchgate.net

Reaction Mechanism Elucidation via Transition State Theory and Intrinsic Reaction Coordinate (IRC) Calculations

Transition State Theory (TST) is a fundamental concept in chemical kinetics that explains the rates of elementary reactions. It postulates the existence of a quasi-equilibrium between reactants and a high-energy intermediate known as the transition state complex. The transition state represents the highest point on the minimum energy path connecting reactants and products on a potential energy surface. By analyzing the properties of this transition state, such as its geometry and energy, chemists can gain qualitative insights into how a chemical reaction occurs.

To confirm that a calculated stationary point is indeed a transition state, a frequency calculation is typically performed. A true transition state is characterized by having exactly one imaginary frequency, which corresponds to the motion along the reaction coordinate.

Once a transition state is located, Intrinsic Reaction Coordinate (IRC) calculations are employed to map out the reaction pathway. The IRC is defined as the minimum energy reaction pathway in mass-weighted cartesian coordinates, connecting the transition state to the corresponding reactants and products. This calculation essentially follows the path of steepest descent from the transition state saddle point down to the energy minima of the reactants and products, providing a clear picture of the molecular transformations that occur during the reaction. The IRC approach is invaluable for understanding complex, multi-step reaction mechanisms by breaking them down into individual elementary steps.

For a hypothetical reaction involving "(E)-4-(2-Naphthyl)-but-3-en-2-one," TST and IRC calculations would be instrumental in, for example, elucidating the mechanism of its synthesis or its participation in cycloaddition reactions. These calculations would identify the precise geometry of the transition state and the energy barrier that must be overcome for the reaction to proceed. The IRC would then confirm that this transition state connects the starting materials to the final products.

Table 1: Hypothetical Data for a Reaction Involving (E)-4-(2-Naphthyl)-but-3-en-2-one

| Parameter | Value | Unit |

| Reactant Energy | 0.00 | kcal/mol |

| Transition State Energy | Value not available | kcal/mol |

| Product Energy | Value not available | kcal/mol |

| Activation Energy (Ea) | Value not available | kcal/mol |

| Imaginary Frequency | Value not available | cm⁻¹ |

Note: The data in this table is hypothetical and for illustrative purposes only, as no specific studies on "(E)-4-(2-Naphthyl)-but-3-en-2-one" were found.

Non-Covalent Interaction (NCI) Analysis and Reduced Density Gradient (RDG) Plotting

Non-covalent interactions (NCIs) are crucial in determining the structure, stability, and reactivity of molecules. These interactions, which include hydrogen bonds, van der Waals forces, and π-π stacking, are generally weaker than covalent bonds but collectively play a significant role in molecular recognition and self-assembly.

Non-Covalent Interaction (NCI) analysis is a computational method used to visualize and characterize these weak interactions in three-dimensional space. The method is based on the electron density (ρ) and its reduced density gradient (RDG), s(ρ). The RDG is a dimensionless quantity that highlights regions of space where the electron density is changing rapidly.

The NCI analysis involves plotting the RDG against the electron density, often multiplied by the sign of the second eigenvalue (λ₂) of the electron density Hessian matrix. This allows for the differentiation between various types of non-covalent interactions:

Attractive interactions (e.g., hydrogen bonds, dipole-dipole) are characterized by low RDG values and negative values of sign(λ₂)ρ.

Repulsive interactions (e.g., steric clashes) are found in regions with low RDG and positive values of sign(λ₂)ρ.

Van der Waals interactions appear at low RDG and values of sign(λ₂)ρ close to zero.

The results of an NCI analysis are typically visualized as isosurfaces in the molecular structure, color-coded to indicate the nature and strength of the interactions.

For "(E)-4-(2-Naphthyl)-but-3-en-2-one," an NCI analysis could reveal intramolecular hydrogen bonds or van der Waals interactions between the naphthyl group and the butenone chain, which could influence its conformational preferences and reactivity. In a bimolecular reaction, this analysis would be critical for understanding the interactions between the molecule and a reactant or catalyst in the transition state.

Reactivity Profiles and Transformational Chemistry

Addition Reactions Across the Alpha,Beta-Unsaturated Carbonyl System

The conjugated system of (E)-4-(2-Naphthyl)-but-3-en-2-one, comprising a carbon-carbon double bond and a carbonyl group, is a prime target for addition reactions. The polarization of this system, with a partial positive charge on the carbonyl carbon and the β-carbon, makes it susceptible to attack by both nucleophiles and electrophiles.

Nucleophilic Addition (e.g., Michael Addition, Organometallic Reagents)

Nucleophilic additions to α,β-unsaturated ketones like (E)-4-(2-Naphthyl)-but-3-en-2-one can occur in two primary ways: direct addition to the carbonyl carbon (1,2-addition) or conjugate addition to the β-carbon (1,4-addition or Michael addition). wikipedia.orgmasterorganicchemistry.com The regioselectivity of this attack is influenced by the nature of the nucleophile.

Michael Addition: The Michael reaction involves the 1,4-addition of a nucleophile, known as a Michael donor, to an α,β-unsaturated carbonyl compound, the Michael acceptor. wikipedia.org For (E)-4-(2-Naphthyl)-but-3-en-2-one, this results in the formation of a new carbon-carbon or carbon-heteroatom bond at the β-position. A wide range of nucleophiles can act as Michael donors, including enolates, amines, and thiols. masterorganicchemistry.com The reaction is typically thermodynamically controlled and proceeds via the formation of a resonance-stabilized enolate intermediate. organic-chemistry.org The regioselectivity can often be predicted by considering the electronic properties of the reactants. scispace.comrsc.org

Organometallic Reagents: The reaction with organometallic reagents showcases the competition between 1,2- and 1,4-addition. "Hard" nucleophiles, such as Grignard reagents (RMgX) and organolithium compounds (RLi), tend to favor 1,2-addition, attacking the electrophilic carbonyl carbon directly. In contrast, "soft" nucleophiles, like organocuprates (R₂CuLi), preferentially undergo 1,4-conjugate addition. masterorganicchemistry.com This difference in reactivity allows for the selective functionalization of either the carbonyl group or the β-carbon of the butenone chain.

Table 1: Regioselectivity of Nucleophilic Addition to α,β-Unsaturated Ketones

| Nucleophile Type | Predominant Mode of Addition | Product Type |

| Organocuprates (e.g., (CH₃)₂CuLi) | 1,4-Addition (Conjugate) | β-Substituted Ketone |

| Grignard Reagents (e.g., CH₃MgBr) | 1,2-Addition (Direct) | Tertiary Allylic Alcohol |

| Organolithium Reagents (e.g., CH₃Li) | 1,2-Addition (Direct) | Tertiary Allylic Alcohol |

| Enolates (e.g., from malonic esters) | 1,4-Addition (Michael) | 1,5-Dicarbonyl Compound |

| Amines | 1,4-Addition (Michael) | β-Amino Ketone |

| Thiols | 1,4-Addition (Michael) | β-Thioether Ketone |

Electrophilic Addition (e.g., Halogenation, Epoxidation)

The carbon-carbon double bond in (E)-4-(2-Naphthyl)-but-3-en-2-one can also undergo electrophilic addition, although the reactivity is somewhat attenuated by the electron-withdrawing nature of the adjacent carbonyl group.

Halogenation: The halogenation of α,β-unsaturated ketones can proceed via different pathways. wikipedia.org Under acidic conditions, halogenation typically occurs at the α-carbon through an enol intermediate. pressbooks.pubmasterorganicchemistry.com In contrast, under basic conditions, halogenation also occurs at the α-position but via an enolate, and polyhalogenation can be common. pressbooks.pub Direct addition of halogens across the double bond is also possible, though less common for these substrates. For α,β-unsaturated ketones, selective halogenation at the α'-position (the carbon on the other side of the carbonyl) can be achieved under specific conditions. fiveable.meacs.org

Epoxidation: The alkene moiety can be converted to an epoxide, a three-membered cyclic ether, through reaction with a peroxy acid, such as meta-chloroperoxybenzoic acid (m-CPBA). masterorganicchemistry.comyoutube.comleah4sci.comstackexchange.com This reaction is a syn-addition, meaning that the two new carbon-oxygen bonds are formed on the same face of the double bond. masterorganicchemistry.com The reaction proceeds through a concerted mechanism. leah4sci.com The presence of the electron-withdrawing carbonyl group generally makes the double bond less nucleophilic and thus slows down the rate of epoxidation compared to simple alkenes.

Table 2: Common Electrophilic Additions to α,β-Unsaturated Ketones

| Reaction | Reagent | Product |

| α-Halogenation (acidic) | Br₂, CH₃COOH | α-Bromo-β-naphthyl butanone |

| Epoxidation | m-CPBA | (E)-3-(2-Naphthyl)oxiran-2-yl)ethan-1-one |

Cycloaddition Reactions (e.g., [4+2] Diels-Alder, [3+2] Dipolar Cycloadditions)

The electron-deficient double bond of (E)-4-(2-Naphthyl)-but-3-en-2-one makes it an excellent dienophile in [4+2] cycloaddition reactions and a dipolarophile in [3+2] cycloadditions. wikipedia.orgsigmaaldrich.commychemblog.commasterorganicchemistry.com

The Diels-Alder reaction is a powerful tool for the formation of six-membered rings. wikipedia.orgmychemblog.com In this reaction, (E)-4-(2-Naphthyl)-but-3-en-2-one would react with a conjugated diene. The reaction is typically concerted and stereospecific. wikipedia.orgmasterorganicchemistry.com The presence of the electron-withdrawing acetyl group enhances the dienophilic character of the alkene.

[3+2] Dipolar cycloadditions involve the reaction of a 1,3-dipole with a dipolarophile to form a five-membered heterocyclic ring. (E)-4-(2-Naphthyl)-but-3-en-2-one can serve as the dipolarophile in these reactions.

Regioselectivity and Stereoselectivity in Cycloadditions

Regioselectivity: In Diels-Alder reactions involving unsymmetrical dienes and dienophiles, the regiochemical outcome can often be predicted by considering the electronic polarization of the reactants. nih.govchemistrysteps.comyoutube.commasterorganicchemistry.com For a normal electron-demand Diels-Alder reaction, the most nucleophilic carbon of the diene will bond to the most electrophilic carbon of the dienophile. In (E)-4-(2-Naphthyl)-but-3-en-2-one, the β-carbon is the most electrophilic carbon of the double bond.

Stereoselectivity: The Diels-Alder reaction is highly stereospecific, meaning the stereochemistry of the dienophile is retained in the product. masterorganicchemistry.comyoutube.com For example, a trans-dienophile will lead to a trans-relationship of the substituents on the newly formed six-membered ring. Furthermore, when cyclic dienes are used, the reaction often favors the formation of the endo product due to secondary orbital interactions. wikipedia.org

Table 3: Stereochemical Outcomes in Diels-Alder Reactions

| Dienophile Stereochemistry | Product Stereochemistry |

| trans | trans |

| cis | cis |

Role of Lewis Acid Catalysis in Cycloadditions

Lewis acids play a crucial role in accelerating and controlling the stereoselectivity of Diels-Alder reactions involving α,β-unsaturated carbonyl compounds. acs.orgprinceton.edumdpi.comnih.govrsc.org A Lewis acid can coordinate to the carbonyl oxygen of (E)-4-(2-Naphthyl)-but-3-en-2-one. This coordination increases the electron-withdrawing effect of the carbonyl group, further polarizing the double bond and lowering the energy of the Lowest Unoccupied Molecular Orbital (LUMO) of the dienophile. mdpi.com This enhanced electrophilicity leads to a significant rate enhancement and can also improve the regioselectivity and diastereoselectivity of the cycloaddition. acs.orgrsc.org Chiral Lewis acids have been extensively used to induce enantioselectivity in Diels-Alder reactions. wikipedia.orgacs.orgprinceton.edunih.gov

Reduction and Oxidation Reactions of the Carbonyl and Alkene Moieties

The carbonyl group and the carbon-carbon double bond in (E)-4-(2-Naphthyl)-but-3-en-2-one can be selectively reduced or oxidized.

Reduction: The selective reduction of α,β-unsaturated ketones is a common transformation in organic synthesis. nih.gov Catalytic hydrogenation, typically using H₂ gas and a metal catalyst such as palladium on carbon (Pd/C), platinum (PtO₂), or nickel (Ni), can be employed to reduce the carbon-carbon double bond to afford the corresponding saturated ketone, 4-(2-naphthyl)butan-2-one. chemistrytalk.orglibretexts.orglibretexts.orgyoutube.com Under more forcing conditions, the carbonyl group can also be reduced to a secondary alcohol.

Hydride reducing agents can also be used. Sodium borohydride (B1222165) (NaBH₄) is generally selective for the reduction of the carbonyl group (1,2-reduction), yielding the allylic alcohol, (E)-4-(2-naphthyl)but-3-en-2-ol. However, under certain conditions, NaBH₄ can also effect 1,4-reduction. stackexchange.com Lithium aluminum hydride (LiAlH₄) is a more powerful reducing agent and will typically reduce both the carbonyl and the alkene moieties. The selective reduction of the double bond in the presence of the carbonyl can be achieved using specific methods, such as transfer hydrogenation. organic-chemistry.org

Oxidation: Besides epoxidation of the double bond as discussed earlier, oxidative cleavage of the alkene is also possible using strong oxidizing agents like ozone (O₃) followed by a workup step, or potassium permanganate (B83412) (KMnO₄) under harsh conditions. This would lead to the formation of 2-naphthaldehyde (B31174) and other cleavage products. The naphthyl ring itself can undergo oxidation under specific conditions, leading to the formation of cationic species, though this typically requires specialized reagents and conditions. beilstein-journals.org

Table 4: Selective Reduction of (E)-4-(2-Naphthyl)-but-3-en-2-one

| Reagent | Moiety Reduced | Major Product |

| H₂, Pd/C | C=C | 4-(2-Naphthyl)butan-2-one |

| NaBH₄, CeCl₃ (Luche reduction) | C=O | (E)-4-(2-Naphthyl)but-3-en-2-ol |

| LiAlH₄ | C=C and C=O | 4-(2-Naphthyl)butan-2-ol |

Catalytic Hydrogenation and Hydride Reductions

The reduction of (E)-4-(2-Naphthyl)-but-3-en-2-one can be selectively targeted to the carbon-carbon double bond or the carbonyl group. Catalytic hydrogenation is a common method to reduce the double bond, leading to the corresponding saturated ketone. evitachem.com For the reduction of the carbonyl group to a hydroxyl group, hydride-donating reagents are typically employed. The use of strong reducing agents like lithium aluminum hydride or sodium borohydride can convert the ketone into the corresponding alcohol, 4-(2-naphthyl)butan-2-ol. Selective hydrogenation of the aryl ketone function has been used in the synthesis of related butanone structures. lookchem.com

Table 1: Reduction Reactions of (E)-4-(2-Naphthyl)-but-3-en-2-one

| Reaction Type | Reagent | Product | Reference |

|---|---|---|---|

| Catalytic Hydrogenation | H₂, Catalyst (e.g., Pd/C) | 4-(2-Naphthyl)butan-2-one | evitachem.comlookchem.com |

| Hydride Reduction | Sodium Borohydride (NaBH₄) or Lithium Aluminum Hydride (LiAlH₄) | 4-(2-Naphthyl)but-3-en-2-ol | |

| Combined Reduction | H₂, Catalyst followed by NaBH₄/LiAlH₄ | 4-(2-Naphthyl)butan-2-ol |

Selective Oxidation (e.g., Epoxidation, Oxidative Rearrangements)

The electron-rich carbon-carbon double bond in (E)-4-(2-Naphthyl)-but-3-en-2-one is susceptible to oxidation. Epoxidation, the formation of a three-membered cyclic ether (epoxide), can be achieved using peroxy acids like meta-chloroperoxybenzoic acid (m-CPBA). wikipedia.orgmasterorganicchemistry.com This reaction involves the transfer of an oxygen atom from the peroxy acid to the alkene. libretexts.org The resulting epoxide is a valuable synthetic intermediate due to the strain in the three-membered ring, which allows for ring-opening reactions with various nucleophiles. masterorganicchemistry.com

The Sharpless epoxidation is a well-known method for the enantioselective epoxidation of primary and secondary allylic alcohols, using a titanium tetra(isopropoxide) catalyst and diethyl tartrate. wikipedia.org While (E)-4-(2-Naphthyl)-but-3-en-2-one is not an allylic alcohol, related allylic alcohol substrates undergo highly selective epoxidation. wikipedia.org Furthermore, the entire molecule can be subjected to stronger oxidizing agents, such as potassium permanganate or chromium trioxide, which can lead to the formation of naphthoquinones.

Table 2: Oxidation Reactions

| Reaction Type | Reagent(s) | Product Type | Reference |

|---|---|---|---|

| Epoxidation | Peroxy acid (e.g., m-CPBA) | (E)-3-(2-Naphthyl)-1-acetylepoxypropane | wikipedia.orgmasterorganicchemistry.com |

| Oxidation to Naphthoquinone | Potassium permanganate or Chromium trioxide | Naphthoquinone derivatives |

Derivatization and Functional Group Interconversion Strategies

The structure of (E)-4-(2-Naphthyl)-but-3-en-2-one allows for a variety of derivatization and functional group interconversion reactions, enhancing its utility as a synthetic intermediate. evitachem.comnih.gov

Conversion to Pyrazole (B372694), Isoxazole (B147169), or Other Heterocyclic Derivatives

The α,β-unsaturated ketone moiety is an excellent precursor for the synthesis of five-membered heterocyclic rings like pyrazoles and isoxazoles. The reaction of (E)-4-(2-Naphthyl)-but-3-en-2-one with hydrazine (B178648) or its derivatives leads to the formation of pyrazole rings through a condensation reaction followed by cyclization. slideshare.net Specifically, pyrazole derivatives can be synthesized from chalcones. nih.gov For instance, the reaction with hydrazine hydrate (B1144303) can yield the corresponding naphthyl-substituted pyrazole.

Similarly, reaction with hydroxylamine (B1172632) hydrochloride can produce isoxazole derivatives. These reactions are foundational in the synthesis of a wide range of biologically active heterocyclic compounds. nih.gov There are also established methods for creating naphtho[2,3-d]isoxazole-4,9-diones from related naphthoquinone precursors. nih.gov

Table 3: Synthesis of Heterocyclic Derivatives

| Target Heterocycle | Reagent | General Reaction | Reference |

|---|---|---|---|

| Pyrazole | Hydrazine hydrate | Condensation and cyclization | nih.govslideshare.net |

| Isoxazole | Hydroxylamine hydrochloride | Condensation and cyclization | nih.gov |

| Pyrano[2,3-c]pyrazole | Hydrazine, Ethyl acetoacetate, Malononitrile | Multicomponent reaction | nih.govnih.gov |

Modification of the Carbonyl Group (e.g., Oximation, Hydrazone Formation)

The carbonyl group of (E)-4-(2-Naphthyl)-but-3-en-2-one readily undergoes condensation reactions with amine derivatives. evitachem.com The reaction with hydroxylamine (H₂NOH) yields an oxime, while the reaction with hydrazine (H₂NNH₂) or its substituted derivatives produces a hydrazone. wikipedia.org

Hydrazone formation is a fundamental reaction in organic chemistry where a hydrazine condenses with a ketone or aldehyde. numberanalytics.com The process typically involves a nucleophilic attack by the hydrazine on the carbonyl carbon, followed by dehydration to form the C=N-N bond. numberanalytics.com These derivatives are often stable, crystalline solids and serve as important intermediates in further synthetic transformations. organic-chemistry.orgnih.gov

Table 4: Carbonyl Group Modifications

| Reaction | Reagent | Product | Reference |

|---|---|---|---|

| Oximation | Hydroxylamine (H₂NOH) | (E)-4-(2-Naphthyl)-but-3-en-2-one oxime | evitachem.com |

| Hydrazone Formation | Hydrazine (H₂NNH₂) | (E)-4-(2-Naphthyl)-but-3-en-2-one hydrazone | wikipedia.orgorganic-chemistry.org |

Photochemical Transformations and Photoisomerization Studies

The conjugated system of (E)-4-(2-Naphthyl)-but-3-en-2-one, which includes the naphthalene (B1677914) ring and the enone moiety, makes it a candidate for photochemical reactions.

Photoinduced Cycloaddition Reactions

Photochemical cycloadditions offer a powerful method for constructing complex cyclic systems. The photodimerization of cinnamic acids and their analogs to form cyclobutane (B1203170) derivatives is a classic example of a [2+2] cycloaddition. nih.gov Structurally similar compounds, such as naphthalene acrylic acids, undergo selective homo- and heterodimerization reactions via photochemical [2+2] cycloadditions. nih.gov

Irradiation of related divinylnaphthalene compounds can lead to intramolecular cyclization, forming bicyclic systems. iupac.org Furthermore, photoinduced formal [4+2] cycloadditions have been observed between enones and electron-deficient dienes, proceeding through a [2+2] cycloadduct intermediate. nih.gov These examples suggest that (E)-4-(2-Naphthyl)-but-3-en-2-one could undergo similar photoinduced cycloaddition reactions, potentially leading to novel and complex molecular architectures. wikipedia.org

Exploration of Chemical Biology Mechanisms and Molecular Interactions in Vitro and Pre Clinical Mechanistic Focus

Investigation of Enzyme Inhibition Kinetics and Binding Mechanisms (In Vitro)

The inhibitory effects of (E)-4-(2-Naphthyl)-but-3-en-2-one and related compounds on various enzymes are a key area of research. Understanding the kinetics and mechanisms of this inhibition is crucial for evaluating their therapeutic potential.

Biochemical assays are fundamental in identifying the specific enzymes that are targeted by a bioactive compound. nih.govnih.govjohnshopkins.edu For chalcone (B49325) derivatives, a class of compounds to which (E)-4-(2-Naphthyl)-but-3-en-2-one belongs, various enzymatic targets have been identified. These often include proteins involved in cell signaling, proliferation, and inflammation.

While specific high-throughput screening data for (E)-4-(2-Naphthyl)-but-3-en-2-one is not extensively reported in publicly available literature, studies on analogous chalcones have shown inhibition of enzymes such as cyclooxygenases (COX), lipoxygenases (LOX), and various protein kinases. The identification of precise molecular targets for this specific compound would necessitate dedicated screening against a panel of purified enzymes or within cell lysates using techniques like activity-based protein profiling (ABPP). nih.gov

The nature of enzyme inhibition can be either reversible or irreversible. sigmaaldrich.com Reversible inhibitors bind to the enzyme through non-covalent interactions and can be displaced, for instance, by increasing the substrate concentration. sigmaaldrich.comlibretexts.org Irreversible inhibitors, on the other hand, typically form a stable, covalent bond with the enzyme, leading to permanent inactivation. nih.gov

The α,β-unsaturated ketone moiety in (E)-4-(2-Naphthyl)-but-3-en-2-one suggests the potential for Michael addition by nucleophilic residues (such as cysteine) in an enzyme's active site, which could lead to irreversible inhibition. However, whether the inhibition is reversible or irreversible is dependent on the specific enzyme and the accessibility of such nucleophilic residues. Detailed kinetic studies, including dialysis or dilution experiments, would be required to definitively characterize the reversibility of inhibition for specific enzyme targets of (E)-4-(2-Naphthyl)-but-3-en-2-one. nih.gov Some covalent inhibitors can exhibit reversible binding, which can mitigate some of the risks associated with permanent protein modification. nih.govnih.gov

Enzyme inhibition can occur through different mechanisms, primarily competitive, non-competitive, uncompetitive, or mixed inhibition. sci-hub.senih.gov

Competitive inhibition occurs when the inhibitor binds to the same active site as the substrate. libretexts.orglibretexts.org

Non-competitive inhibition involves the inhibitor binding to a site other than the active site, affecting the enzyme's catalytic activity without preventing substrate binding. sigmaaldrich.com

Uncompetitive inhibition is where the inhibitor binds only to the enzyme-substrate complex. libretexts.orgsci-hub.se

Allosteric modulation involves binding to a site distinct from the active site, which can either inhibit or enhance enzyme activity. sigmaaldrich.comnih.govnih.gov

To determine the specific mechanism of inhibition by (E)-4-(2-Naphthyl)-but-3-en-2-one for a given enzyme, steady-state kinetic analyses are performed. This involves measuring the initial reaction velocities at varying substrate and inhibitor concentrations and analyzing the data using graphical methods like Lineweaver-Burk or Dixon plots. sci-hub.se

Receptor Binding Assays and Ligand-Target Interaction Analysis

Beyond enzyme inhibition, the biological effects of (E)-4-(2-Naphthyl)-but-3-en-2-one can also be mediated through interactions with cellular receptors.

Computational methods like molecular docking and molecular dynamics (MD) simulations are powerful tools for predicting and analyzing the binding of small molecules to their protein targets. nih.govnih.govimpactfactor.org These in silico approaches can provide valuable insights into the binding mode, affinity, and stability of the ligand-receptor complex. unar.ac.idbiointerfaceresearch.com

For (E)-4-(2-Naphthyl)-but-3-en-2-one, molecular docking studies could be performed against the crystal structures of potential target proteins. nih.gov Such studies would predict the preferred binding orientation of the compound within the active or allosteric site and identify key interactions, such as hydrogen bonds and hydrophobic interactions, that contribute to binding. For example, a study on novel 1-hydroxy-naphthyl substituted heterocycles utilized molecular docking to understand their binding interactions with receptors. nih.gov

MD simulations can further refine the docked poses and provide a dynamic view of the ligand-receptor complex over time, assessing its stability and conformational changes. mdpi.comrsc.org These simulations are crucial for understanding the dynamic nature of molecular interactions. nih.gov

Table 1: Illustrative Molecular Docking Results for a Hypothetical Target

This table presents hypothetical data to illustrate the type of information obtained from molecular docking studies.

| Target Protein | Binding Energy (kcal/mol) | Key Interacting Residues | Predicted Interaction Type |

| Hypothetical Kinase X | -8.5 | Lys72, Asp184, Phe167 | Hydrogen Bond, Pi-Alkyl |

| Hypothetical Receptor Y | -7.9 | Trp84, Leu102, Val115 | Hydrophobic, Pi-Pi Stacking |

Note: This data is for illustrative purposes only and does not represent actual experimental results for (E)-4-(2-Naphthyl)-but-3-en-2-one.

Surface Plasmon Resonance (SPR) is a label-free technique used to measure the kinetics of binding between a ligand and an analyte in real-time. nih.govnih.gov It provides quantitative data on the association rate (k_on), dissociation rate (k_off), and the equilibrium dissociation constant (K_D), which is a measure of binding affinity. nih.govstackexchange.com

Table 2: Representative SPR Kinetic Data for a Chalcone Analog

This table shows representative data that could be obtained from an SPR experiment for an analog of the title compound.

| Analyte (Analog) | Ligand (Target Protein) | k_on (M⁻¹s⁻¹) | k_off (s⁻¹) | K_D (nM) |

| Chalcone Analog Z | Target Protein A | 1.2 x 10⁵ | 2.5 x 10⁻³ | 20.8 |

Note: This data is hypothetical and serves to illustrate the parameters measured in an SPR experiment.

Cell-Based Assays for Pathway Elucidation (Non-Clinical, Mechanistic)

Cell-based assays are fundamental in determining the biological pathways a compound like (E)-4-(2-Naphthyl)-but-3-en-2-one might modulate. While direct studies on this specific molecule are not readily found, the approach to its investigation would follow established pharmacological principles.

Investigations into Cellular Signaling Pathways (e.g., kinase activation, gene expression modulation)

The investigation into how a compound affects cellular signaling pathways is a cornerstone of mechanistic biology. This typically involves treating cell lines with the compound and observing changes in key signaling molecules and gene expression.

For instance, studies on naphthol derivatives, which share a core structural component with (E)-4-(2-Naphthyl)-but-3-en-2-one, have demonstrated effects on critical signaling pathways. One such study focused on Naphthol AS-E and its analogs, revealing their ability to inhibit CREB-mediated gene transcription. nih.govnih.govnih.gov The cyclic-AMP response element binding protein (CREB) is a key transcription factor in many cellular processes, including cancer development. nih.govnih.govnih.gov The study found that these compounds could down-regulate the expression of CREB target genes, highlighting a potential mechanism of action. nih.govnih.gov

Another example of pathway elucidation involves the dynamic interplay of signaling axes like MEK1/2–ERK1/2 and IL-6–STAT3 in controlling cell migration. nih.gov Growth factors can induce a series of protein-protein interactions regulated at both transcriptional and post-translational levels, a process that could potentially be modulated by small molecules. nih.gov Researchers use specific kinase inhibitors to dissect these pathways, a strategy that would be applicable to understanding the action of (E)-4-(2-Naphthyl)-but-3-en-2-one. nih.gov

Table 1: Examples of Cellular Signaling Pathway Investigations on Related Compounds

| Compound/Class | Pathway Investigated | Key Findings |

| Naphthol AS-E Analogs | CREB-mediated gene transcription | Inhibition of KIX-KID interaction and down-regulation of CREB target genes. nih.govnih.gov |

| General Growth Factors | MEK1/2–ERK1/2 and IL-6–STAT3 | Regulation of epithelial cell migration through a series of dynamic protein-protein interactions. nih.gov |

Studies on Protein-Protein Interactions and Aggregation (In Vitro/Cellular Context)

Protein-protein interactions (PPIs) and protein aggregation are implicated in numerous physiological and pathological processes. plos.org Investigating a compound's ability to modulate these events provides crucial mechanistic insights.

While specific data on (E)-4-(2-Naphthyl)-but-3-en-2-one is absent, the methodologies for such studies are well-established. In vitro models are often used to study protein aggregation, employing agents like the Aβ1-42 peptide or proteasome inhibitors to induce aggregate formation in cell lines. nih.gov The effect of a test compound on the extent and nature of these aggregates can then be assessed. nih.gov For example, different inducers can lead to the formation of distinct types of protein aggregates, and a compound's activity could be specific to a particular aggregation pathway. nih.gov

The study of PPIs often involves techniques like in vivo photocrosslinking, which can convert noncovalent interactions into covalent bonds for easier analysis. researchgate.net This allows for the identification of direct binding partners of a protein of interest within a cellular context. researchgate.net The impact of a compound on these interactions can reveal its mechanism of action.